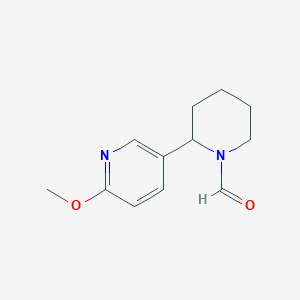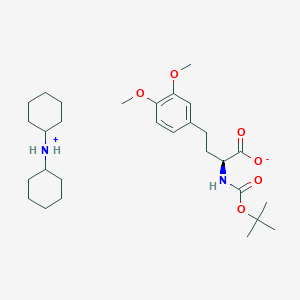
Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, and a dimethoxyphenyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Butanoate Backbone: The protected amino acid is then coupled with a suitable butanoate derivative under controlled conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl group.
Hydrolysis: The ester bond in the butanoate backbone can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated precursors and strong nucleophiles or electrophiles are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenyl ring.
Aplicaciones Científicas De Investigación
Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but lacks the dimethoxy groups.
Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dihydroxyphenyl)butanoate: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
The presence of the dimethoxyphenyl group in Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate imparts unique chemical properties, such as increased lipophilicity and altered reactivity. These characteristics make it distinct from other similar compounds and contribute to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C29H48N2O6 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
dicyclohexylazanium;(2S)-4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C17H25NO6.C12H23N/c1-17(2,3)24-16(21)18-12(15(19)20)8-6-11-7-9-13(22-4)14(10-11)23-5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7,9-10,12H,6,8H2,1-5H3,(H,18,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
Clave InChI |
OVFLZKJAFFWINJ-YDALLXLXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=C(C=C1)OC)OC)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)OC)OC)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



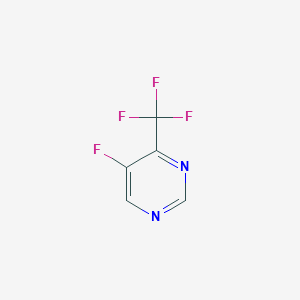
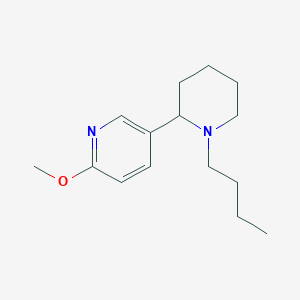
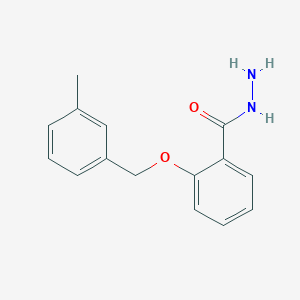
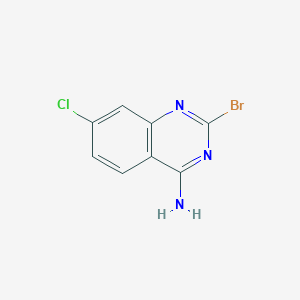
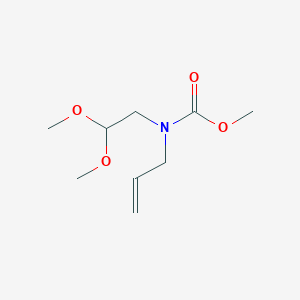
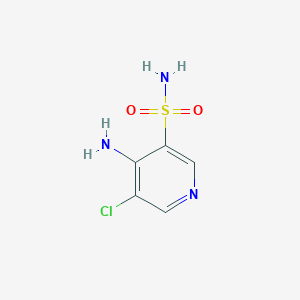
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)

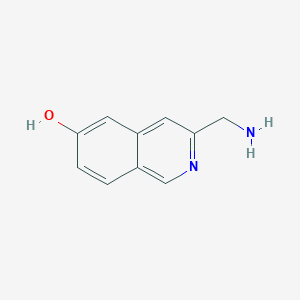

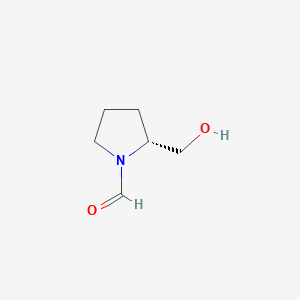
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
